molecular formula C12H15N3O2 B10959404 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide

Cat. No.: B10959404
M. Wt: 233.27 g/mol
InChI Key: QNUUVADXTHYNHG-UHFFFAOYSA-N
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Description

N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-FURAMIDE is a compound that belongs to the class of heterocyclic compounds, specifically pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with a furan moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-FURAMIDE typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with N-methyl-2-furamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-FURAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-FURAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-FURAMIDE is unique due to its combination of a pyrazole ring with a furan moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide

InChI

InChI=1S/C12H15N3O2/c1-9-10(8-15(3)13-9)7-14(2)12(16)11-5-4-6-17-11/h4-6,8H,7H2,1-3H3

InChI Key

QNUUVADXTHYNHG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CN(C)C(=O)C2=CC=CO2)C

Origin of Product

United States

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